molecular formula C15H23NO4S2 B5230950 3-{Butyl[(4-methylphenyl)sulfonyl]amino}thiolane-1,1-dione

3-{Butyl[(4-methylphenyl)sulfonyl]amino}thiolane-1,1-dione

Cat. No.: B5230950
M. Wt: 345.5 g/mol
InChI Key: JIINOMOOPDSPQZ-UHFFFAOYSA-N
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Description

3-{Butyl[(4-methylphenyl)sulfonyl]amino}thiolane-1,1-dione is an organosulfur compound characterized by its unique thiolane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Butyl[(4-methylphenyl)sulfonyl]amino}thiolane-1,1-dione typically involves the reaction of butylamine with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then cyclized with thiolane-1,1-dione under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-{Butyl[(4-methylphenyl)sulfonyl]amino}thiolane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .

Scientific Research Applications

3-{Butyl[(4-methylphenyl)sulfonyl]amino}thiolane-1,1-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-{Butyl[(4-methylphenyl)sulfonyl]amino}thiolane-1,1-dione exerts its effects involves interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The thiolane ring structure may also play a role in modulating biological pathways, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds like sulfanilamide share the sulfonyl group but differ in their overall structure.

    Thiolanes: Compounds with similar thiolane ring structures but different substituents.

    Sulfoxides and Sulfones: Oxidized derivatives of sulfonamides and thiolanes.

Uniqueness

What sets 3-{Butyl[(4-methylphenyl)sulfonyl]amino}thiolane-1,1-dione apart is its combination of a butyl group, a 4-methylphenylsulfonyl group, and a thiolane ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

N-butyl-N-(1,1-dioxothiolan-3-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S2/c1-3-4-10-16(14-9-11-21(17,18)12-14)22(19,20)15-7-5-13(2)6-8-15/h5-8,14H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIINOMOOPDSPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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